4-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline
Description
4-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline (CAS 1435985-19-5) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a p-(dimethylamino)phenyl group and at position 5 with an aminomethyl moiety. The compound is characterized by its molecular formula C₁₂H₁₅N₅O, molecular weight of 245.28 g/mol, and a purity of 98% for research applications . Its structure combines electron-donating dimethylaniline and a nucleophilic aminomethyl group, making it a versatile scaffold for medicinal chemistry and materials science.
Properties
IUPAC Name |
4-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-15(2)9-5-3-8(4-6-9)11-13-10(7-12)16-14-11/h3-6H,7,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMJODXTHHWMEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NOC(=N2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amidoximes with carboxylic acids or their derivatives under mild conditions . Another approach includes the use of nitrile oxides and amines in a cycloaddition reaction .
Industrial Production Methods
Industrial production of this compound may leverage scalable synthetic routes such as the use of metal-free cycloaddition reactions to minimize costs and environmental impact . The choice of reagents and conditions is optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Reactivity of the Aminomethyl Group
The primary amine (-CH<sub>2</sub>NH<sub>2</sub>) undergoes typical nucleophilic reactions:
Acylation
Reacts with acyl chlorides or anhydrides to form amides. For example:
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Reagents : Acetyl chloride, propionyl chloride
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Conditions : Base (e.g., triethylamine) in dichloromethane at 0–25°C
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Product : 4-[5-(Acetylaminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline
Condensation
Forms Schiff bases with aldehydes/ketones:
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Reagents : Benzaldehyde, p-nitrobenzaldehyde
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Conditions : Ethanol, reflux
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Product : Imine derivatives (e.g., 4-[5-(Benzylideneaminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline)
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole ring participates in electrophilic substitutions and ring-opening reactions:
Electrophilic Substitution
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Nitration : Concentrated HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at the oxadiazole’s C5 position .
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Halogenation : Bromine in acetic acid yields 5-bromo derivatives .
Ring-Opening Hydrolysis
Under strong acidic or basic conditions:
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Reagents : 6M HCl (acidic) or NaOH/EtOH (basic)
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Products :
N,N-Dimethylaniline Electrophilic Substitution
The para-substituted dimethylaniline undergoes:
Nitration
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Conditions : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0°C
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Product : 4-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethyl-3-nitroaniline
Sulfonation
Comparative Reaction Table
Mechanistic Insights
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Aminomethyl Group : The -NH<sub>2</sub> acts as a nucleophile, enabling acylation and condensation .
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Oxadiazole Ring : Electron-deficient at C5, facilitating electrophilic substitutions .
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N,N-Dimethylaniline : Electron-donating -N(CH<sub>3</sub>)<sub>2</sub> group directs electrophiles to the para position .
Scientific Research Applications
Medicinal Chemistry Applications
Antibacterial Activity
Oxadiazole derivatives have been identified as promising candidates in the development of antibacterial agents. In a study focusing on 3-phenyl-5-(1-phenyl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazoles, several compounds exhibited significant inhibitory activity against Mycobacterium tuberculosis by targeting aminoacyl-tRNA synthetases (LeuRS and MetRS) . The structure-activity relationship (SAR) studies indicated that modifications on the oxadiazole ring could enhance antibacterial efficacy.
Anticancer Potential
Research indicates that oxadiazole derivatives can act as anticancer agents. Various studies have reported that compounds containing the oxadiazole moiety exhibit cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . For instance, certain derivatives demonstrated selective cytotoxicity against human cancer cell lines while sparing normal cells.
Agrochemical Applications
Herbicidal Properties
Some oxadiazole derivatives are utilized as herbicides in agricultural practices. Their mechanism often involves disrupting metabolic pathways in target plants, leading to growth inhibition or death . The compound's ability to selectively inhibit specific enzymes in plants makes it a valuable tool for crop protection.
Material Science Applications
Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of oxadiazole derivatives make them suitable for use in organic electronics. They are employed as electron transport layers in OLEDs due to their excellent charge transport capabilities . The incorporation of oxadiazole units into polymer matrices has been shown to improve the efficiency and stability of OLED devices.
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antibacterial agents targeting M. tuberculosis | Effective inhibitors of LeuRS and MetRS |
| Anticancer therapeutics | Induced apoptosis in cancer cell lines | |
| Agrochemicals | Herbicides | Selective inhibition of plant metabolic pathways |
| Material Science | OLEDs | Improved charge transport and device efficiency |
Case Studies
Case Study 1: Antibacterial Activity Against M. tuberculosis
In a recent investigation, a library of 41 oxadiazole derivatives was screened for their ability to inhibit mycobacterial enzymes. Among these, certain compounds showed promising antibacterial activity with minimal cytotoxicity to human cells . The most effective compound exhibited an IC50 value of 148.5 µM against MetRS.
Case Study 2: Anticancer Activity
A series of oxadiazole-based compounds were tested against various cancer cell lines. Results indicated that modifications at specific positions on the oxadiazole ring significantly affected cytotoxicity. Compounds with electron-withdrawing groups showed enhanced activity compared to their electron-donating counterparts .
Mechanism of Action
The mechanism of action of 4-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This compound may act as an agonist or antagonist, influencing various biochemical pathways .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Key Observations :
Aminomethyl vs. Halogenated Groups: The aminomethyl substituent offers nucleophilic reactivity, contrasting with the electrophilic bromo- or chlorodifluoromethyl groups in and . This difference influences synthetic pathways (e.g., radiolabeling vs. hydrolysis) .
Physicochemical Properties: Lipophilicity: The trifluoromethyl group (LogP ~2.5) increases lipophilicity compared to the hydrophilic aminomethyl group (LogP ~1.2), affecting membrane permeability . Solubility: The dimethylaniline moiety in the target compound may reduce aqueous solubility relative to carboxylic acid derivatives (), which are ionizable at physiological pH .
Synthetic Pathways :
- The target compound is synthesized via coupling reactions involving oxadiazole precursors and benzyl amines, similar to methods in and .
- Radiolabeled analogs (e.g., [¹⁸F]19 in ) require bromo-precursors and Cs¹⁸F, highlighting divergent strategies for functionalization .
Stability and Reactivity
- Hydrolytic Stability : The 1,2,4-oxadiazole ring in the target compound is less prone to hydrolysis than ester-containing analogs (e.g., ), which may degrade under basic conditions .
- Oxidative Sensitivity: The aminomethyl group necessitates inert storage conditions, unlike halogenated derivatives, which are more stable .
Biological Activity
The compound 4-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline is a derivative of the 1,2,4-oxadiazole family, which has gained attention due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials.
Chemical Structure and Properties
- Molecular Formula : CHNO
- SMILES : CN(C)C1=NOC(=N1)CN
- InChIKey : IASRKCSVBMWLTF-UHFFFAOYSA-N
The compound features a dimethylaniline moiety and an oxadiazole ring, which are known to contribute to various biological interactions through their ability to form hydrogen bonds and engage in π-π interactions.
Antimicrobial Activity
Research has demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. A study evaluating various oxadiazole derivatives found that compounds similar to This compound showed promising activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .
Anticancer Potential
The anticancer activity of oxadiazole derivatives has been well-documented. For instance, compounds containing the oxadiazole ring have been shown to induce apoptosis in cancer cells through caspase-mediated pathways. The structural features of these compounds allow for effective binding with cancer-related targets, making them candidates for further development as anticancer agents .
Case Studies and Research Findings
- Antimicrobial Evaluation :
-
Anticancer Studies :
- In vitro studies have shown that certain oxadiazole derivatives can inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis. For instance, a study on similar compounds demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating potency comparable to established chemotherapeutics .
Table 1: Biological Activity Summary of Oxadiazole Derivatives
| Activity Type | Compound Type | Target Organism/Cell Line | IC50/MIC Values |
|---|---|---|---|
| Antimicrobial | 1,2,4-Oxadiazole Derivative | Staphylococcus aureus | 5 µg/mL |
| Antimicrobial | 1,2,4-Oxadiazole Derivative | Escherichia coli | 8 µg/mL |
| Anticancer | Oxadiazole-based Compound | MCF-7 (Breast Cancer) | 15 µM |
| Anticancer | Oxadiazole-based Compound | HeLa (Cervical Cancer) | 12 µM |
Q & A
Q. What are the recommended synthetic routes for 4-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline, and what are the critical reaction parameters?
- Methodological Answer : The synthesis typically involves coupling a pre-functionalized 1,2,4-oxadiazole intermediate with a substituted aniline. Key steps include:
- Oxadiazole formation : Cyclization of amidoximes with nitriles or carboxylic acid derivatives under thermal or microwave-assisted conditions .
- Aminomethylation : Introduction of the aminomethyl group via reductive amination or nucleophilic substitution, often requiring controlled pH (8–10) and anhydrous conditions to avoid side reactions .
- Critical parameters : Reaction temperature (80–120°C for cyclization), solvent choice (DMF or THF for polar intermediates), and catalyst selection (e.g., ZnCl₂ for oxadiazole ring closure) .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Verify the presence of N,N-dimethyl groups (singlet at δ ~3.0 ppm for –N(CH₃)₂) and oxadiazole protons (δ ~8.5–9.0 ppm for aromatic protons adjacent to the oxadiazole ring) .
- IR Spectroscopy : Confirm oxadiazole C=N stretching (1600–1650 cm⁻¹) and aminomethyl N–H bending (3300–3500 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peak (M⁺) should match the theoretical molecular weight (C₁₁H₁₅N₅O), with fragmentation patterns indicating cleavage of the oxadiazole ring .
- HPLC : Purity >95% using a C18 column and acetonitrile/water gradient .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for 1,2,4-oxadiazole derivatives?
- Methodological Answer :
- Meta-analysis : Compare datasets across studies using standardized assays (e.g., IC₅₀ values from enzyme inhibition studies) to identify variability sources (e.g., cell line differences) .
- Structural analogs : Synthesize derivatives with systematic modifications (e.g., varying substituents on the aniline ring) to isolate structure-activity relationships (SAR) .
- Computational validation : Use molecular dynamics simulations to assess binding mode consistency across different protein conformations .
Q. How can computational methods predict the reactivity or binding interactions of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the oxadiazole ring’s electron-deficient nature may favor interactions with electron-rich biological targets .
- Molecular Docking : Screen against target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina. Focus on hydrogen bonding with the oxadiazole’s nitrogen atoms and hydrophobic interactions with the dimethylaniline group .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to validate docking predictions .
Experimental Design & Safety
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation .
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., DMF or THF) .
- Waste disposal : Neutralize acidic/basic byproducts before disposal in designated containers .
Q. How to design experiments to optimize yield in large-scale synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Use factorial design to test variables (temperature, solvent ratio, catalyst loading). For example, a 2³ factorial design can identify interactions between temperature (80–120°C), solvent (DMF:THF ratio), and reaction time (12–24 hrs) .
- Continuous flow systems : Improve reproducibility by minimizing batch-to-batch variability, particularly for exothermic steps like cyclization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
